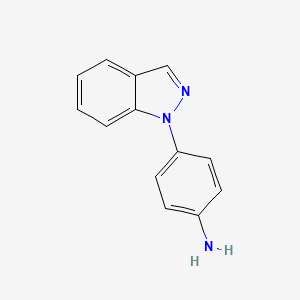

4-(1H-indazol-1-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

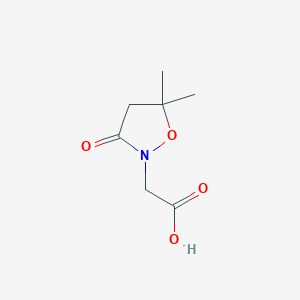

“4-(1H-indazol-1-yl)aniline” is a chemical compound with the empirical formula C9H9N3 . It is also known as 1-(4-Aminophenyl)-1H-imidazole . The molecular weight of this compound is 159.19 .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “this compound”, has been widely studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring linked to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Imidazole-containing compounds, such as “this compound”, show both acidic and basic properties . They are amphoteric in nature due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .

Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 143-147 °C (lit.) . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

科学的研究の応用

Fluorescent and Antioxidant Applications

A study by Palaniraja et al. (2016) describes the metal-free regioselective synthesis of pyrimido-fused indazoles, leveraging 4-(1H-indazol-1-yl)aniline derivatives for the creation of fluorescent compounds. These compounds exhibit significant fluorescence properties and have been evaluated for their free radical scavenging activity, showcasing good antioxidant activity. This research highlights the compound's potential in developing fluorescent markers and antioxidants (Palaniraja et al., 2016).

Electropolymerization for Conductive Surfaces

Coates et al. (2012) investigated the use of this compound derivatives for the functionalization of conductive surfaces. By combining electrochemistry and "click" chemistry, they anchored ferrocene moieties on glassy carbon surfaces, exploring the potential of such compounds in modifying electrodes for electrochemical applications (Coates et al., 2012).

Organocatalysis in Arylation Reactions

Research by Saritha et al. (2021) demonstrated the utility of this compound derivatives in highly regioselective organo photocatalysis for the arylation of 2H-indazole derivatives. This study provides a safe and accessible route for synthesizing arylated indazole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research (Saritha et al., 2021).

Corrosion Inhibition

A study conducted by Daoud et al. (2014) highlighted the effectiveness of this compound derivatives as corrosion inhibitors for mild steel in acidic environments. Their research suggests that these compounds can adsorb onto metal surfaces, significantly reducing corrosion rates. This finding is important for the development of new, more efficient corrosion inhibitors for industrial applications (Daoud et al., 2014).

Electroluminescent Materials

Jin et al. (2020) synthesized and characterized indazole-based compounds, including derivatives of this compound, for their electroluminescent properties. These materials exhibit high photoluminescence quantum yields, showcasing their potential in the development of organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Safety and Hazards

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new drugs that overcome the AMR problems is necessary .

作用機序

Target of Action

It’s known that indazole derivatives can exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines, suggesting they may interact with cellular components to disrupt normal cell function .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, indicating they may influence multiple biochemical pathways .

Result of Action

Certain indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines .

特性

IUPAC Name |

4-indazol-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPNMUWIKGWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169781-26-4 |

Source

|

| Record name | 4-(1H-indazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)

![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)

![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2599827.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)

![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)

![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)